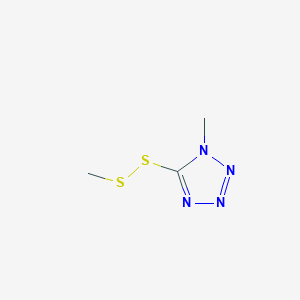
2-Methyl-3-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylpiperazine (MPP) is a chemical compound that is used in scientific research for its pharmacological properties. MPP is a piperazine derivative that has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylpiperazine is not fully understood. However, it has been suggested that 2-Methyl-3-phenylpiperazine may act as a serotonin receptor agonist. 2-Methyl-3-phenylpiperazine has also been shown to increase the levels of dopamine and norepinephrine in the brain.
Biochemische Und Physiologische Effekte
2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been shown to have antipsychotic effects. In addition, 2-Methyl-3-phenylpiperazine has been shown to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-phenylpiperazine in lab experiments is that it is relatively easy to synthesize. Another advantage is that 2-Methyl-3-phenylpiperazine has been extensively studied for its pharmacological properties. However, one limitation of using 2-Methyl-3-phenylpiperazine in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-phenylpiperazine. One future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an antidepressant agent. Another future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an analgesic agent. In addition, further research is needed to fully understand the mechanism of action of 2-Methyl-3-phenylpiperazine.
Synthesemethoden
The synthesis of 2-Methyl-3-phenylpiperazine involves the reaction of 2-methylpiperazine with phenylmagnesium bromide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at a low temperature. The resulting product is purified by recrystallization to obtain pure 2-Methyl-3-phenylpiperazine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylpiperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and schizophrenia. 2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been studied for its potential use as an antipsychotic agent. In addition, 2-Methyl-3-phenylpiperazine has been studied for its potential use as an analgesic agent.
Eigenschaften
CAS-Nummer |
104096-26-6 |
|---|---|
Produktname |
2-Methyl-3-phenylpiperazine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-methyl-3-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI-Schlüssel |
FGMBXZFXOUIKOT-UHFFFAOYSA-N |
SMILES |
CC1C(NCCN1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(NCCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)







